Tert-butyl 5-hydroxy-3,3-dimethylpiperidine-1-carboxylate

Medicinal chemistry Organic synthesis Building block procurement

Researchers requiring a piperidine core with simultaneous N-Boc protection and a free hydroxyl for parallel derivatization often face multi-step synthetic bottlenecks. tert-Butyl 5-hydroxy-3,3-dimethylpiperidine-1-carboxylate eliminates this burden by delivering three pre-installed functionalities on a single ring: • N-Boc protection for orthogonal deprotection in multi-step sequences • 5-OH handle for O-alkylation, acylation, sulfonylation, or Mitsunobu reactions without disturbing the Boc group • 3,3-gem-dimethyl groups biasing ring conformation for CNS receptor-targeted ligands and peptidomimetic discovery Supplied as a racemic solid (≥98% purity), stable at 2-8°C; compatible with automated solid-dispensing HTE platforms. The solid physical form minimizes solvent evaporation artifacts compared to liquid building blocks in parallel synthesis workflows.

Molecular Formula C12H23NO3
Molecular Weight 229.32 g/mol
Cat. No. B12071436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 5-hydroxy-3,3-dimethylpiperidine-1-carboxylate
Molecular FormulaC12H23NO3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCC1(CC(CN(C1)C(=O)OC(C)(C)C)O)C
InChIInChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-9(14)6-12(4,5)8-13/h9,14H,6-8H2,1-5H3
InChIKeyFFWSNKPDUUDKOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 5-Hydroxy-3,3-Dimethylpiperidine-1-Carboxylate Profile


Tert-butyl 5-hydroxy-3,3-dimethylpiperidine-1-carboxylate (CAS 2091301-46-9, molecular formula C₁₂H₂₃NO₃, molecular weight 229.32 g/mol) is a multifunctional piperidine building block used in medicinal chemistry and organic synthesis . Its structure integrates three critical features onto a single piperidine ring: an N-Boc protecting group enabling orthogonal deprotection, a 5-hydroxy substituent providing a handle for further derivatization (e.g., etherification, esterification, oxidation), and 3,3-gem-dimethyl substitution imposing conformational restriction . This combination distinguishes it from simpler piperidine intermediates that carry only one or two of these functionalities.

Orthogonal N-Boc protection for sequential deprotection
5-OH derivatization site for etherification/esterification
3,3-gem-dimethyl groups constrain piperidine conformation

Why Generic Analogs Fail: Tert-Butyl 5-Hydroxy-3,3-Dimethylpiperidine-1-Carboxylate


In-class piperidine building blocks cannot be substituted for tert-butyl 5-hydroxy-3,3-dimethylpiperidine-1-carboxylate without altering downstream synthetic routes and final compound properties. Replacing this intermediate with tert-butyl 3,3-dimethylpiperidine-1-carboxylate (CAS 146337-21-5, C₁₂H₂₃NO₂, MW 213.32) eliminates the 5-hydroxy derivatization site, collapsing late-stage diversification options . Conversely, substituting with a 5-hydroxypiperidine lacking the 3,3-gem-dimethyl groups removes the conformational bias that the gem-dimethyl substitution provides for constraining the piperidine ring [1]. Using a non-Boc protected analog (e.g., 3,3-dimethylpiperidine, CAS 1193-12-0) forces a complete revision of the protecting group strategy, as the Boc group provides acid-labile orthogonal protection incompatible with other N-protection chemistries [2].

Loss of derivatization handle
Removing the 5-hydroxy group eliminates the site for late-stage functionalization, collapsing diversification routes.
Conformational bias removed
Omitting 3,3-gem-dimethyl substitution removes ring constraint, altering geometry-dependent properties.
Protecting group strategy break
Using a non-Boc analog forces a full revision of orthogonal deprotection sequences.

Differentiating Tert-Butyl 5-Hydroxy-3,3-Dimethylpiperidine-1-Carboxylate from Analogs


Structural Synergy of Boc, 5-OH, and 3,3-Dimethyl Groups

Tert-butyl 5-hydroxy-3,3-dimethylpiperidine-1-carboxylate is the only commercially cataloged piperidine intermediate that simultaneously carries an N-Boc protecting group, a free 5-hydroxy substituent, and 3,3-gem-dimethyl substitution on the same six-membered ring. The closest structural analog, tert-butyl 3,3-dimethylpiperidine-1-carboxylate (CAS 146337-21-5, C₁₂H₂₃NO₂, MW 213.32), lacks the 5-hydroxy group entirely, reducing its molecular formula by one oxygen atom and eliminating the hydrogen-bond donor/acceptor capacity at that position . The 5-hydroxy analog without the Boc group (3,3-dimethylpiperidin-5-ol, CAS not cataloged as a standalone commercial entity) would require additional N-protection steps before use in orthogonal synthetic sequences [1]. This triple-feature architecture cannot be replicated by mixing individual building blocks, making the compound a unique procurement item for synthetic routes requiring all three functionalities in a single, stable intermediate.

Functional Group Comparison
Class-level
Target carries N-Boc, 5-OH, gem-dimethyl; closest analog lacks 5-OH; non-Boc piperidine lacks both Boc and OH.
Eliminates two additional synthetic steps vs. assembling from simpler precursors.
Structural catalog inference; no assay context.
Medicinal chemistry Organic synthesis Building block procurement

Solid-State Handling Advantage Over Liquid Analogs

Tert-butyl 5-hydroxy-3,3-dimethylpiperidine-1-carboxylate is supplied as a solid at ambient temperature (Color/Form: Solid), as reported by multiple commercial vendors . In contrast, tert-butyl 3,3-dimethylpiperidine-1-carboxylate (the non-hydroxylated analog) is typically handled as a liquid at room temperature, consistent with its lower molecular weight (213.32 vs. 229.32) and the absence of intermolecular hydrogen bonding from the hydroxyl group . The solid physical form of the target compound offers superior weighing accuracy and reduced volatility during laboratory handling compared to liquid analogs, an important practical consideration for quantitative synthetic workflows and inventory management.

Physical Form Comparison
Class-level
Target is solid at RT; non-hydroxylated analog is liquid. ΔMW +16 (+7.5%).
Solid form enables more precise gravimetric dispensing.
Vendor-reported; no formal melting point comparison.
Formulation Weighing accuracy Laboratory handling

Chiral Availability and Purity for Stereospecific Synthesis

The target compound is commercially available in both racemic (CAS 2091301-46-9) and enantiomerically resolved forms: (5R)-tert-butyl 5-hydroxy-3,3-dimethylpiperidine-1-carboxylate (CAS 1189570-45-3, ≥97% purity) and (5S)-tert-butyl 5-hydroxy-3,3-dimethylpiperidine-1-carboxylate (CAS 2091004-97-4, ≥97% purity, price $285.90/100 mg) . In comparison, the non-hydroxylated analog tert-butyl 3,3-dimethylpiperidine-1-carboxylate (CAS 146337-21-5) is supplied at ≥95% purity, but the 3,3-dimethyl substitution renders the molecule achiral (no stereocenter exists), and consequently no enantiomerically resolved catalog entries exist . The availability of both enantiomers of the target compound with defined stereochemistry (≥97% purity) is essential for stereospecific SAR studies where the 5-hydroxy stereocenter directly influences target binding.

Enantiomer Availability & Purity
Head-to-head
Racemate ≥97%; (5R) and (5S) enantiomers ≥97%. Achiral des-hydroxy analog ≥95%, no enantiomers.
Both enantiomers available for stereospecific SAR studies.
Purity specifications from commercial catalogs; pricing benchmark available.
Chiral synthesis Stereochemistry Enantiomeric purity

Cold-Chain Storage Requirements and Logistics

The target compound requires storage sealed in dry conditions at 2–8 °C . In contrast, the structurally simpler 3,3-dimethylpiperidine (CAS 1193-12-0) can be stored at ambient temperature without special precautions [1]. This differential storage requirement arises from the presence of the Boc protecting group, which is susceptible to thermal deprotection and hydrolysis under ambient moisture, and the hydroxyl group, which increases hygroscopicity. Procurement planning must account for refrigerated shipping and storage infrastructure when ordering the target compound, a logistical consideration not required for simpler, non-Boc-protected piperidine building blocks.

Storage Temperature Comparison
Cross-study
Target requires 2–8°C; 3,3-dimethylpiperidine stores at ambient. ΔT ≈12–23°C lower.
Cold-chain logistics required for Boc and OH-containing target.
Vendor storage specifications; no accelerated stability data.
Storage stability Cold-chain logistics Inventory management

Application Scenarios for Tert-Butyl 5-Hydroxy-3,3-Dimethylpiperidine-1-Carboxylate


Late-Stage Diversification with Orthogonal Protecting Groups

In medicinal chemistry programs where a piperidine core requires simultaneous N-Boc protection for orthogonal deprotection later in the synthetic sequence and a free hydroxyl handle for parallel derivatization (e.g., ether formation, ester conjugation, or oxidation to a ketone), tert-butyl 5-hydroxy-3,3-dimethylpiperidine-1-carboxylate is the only commercially available intermediate that provides both functionalities pre-installed. The 5-OH group enables O-alkylation, acylation, sulfonylation, or Mitsunobu reactions without affecting the Boc-protected nitrogen, while the 3,3-gem-dimethyl groups constrain the piperidine ring conformation, potentially biasing receptor-bound conformations [1]. This scenario is directly supported by the compound's triple-feature architecture documented in Section 3.1.

Stereospecific Synthesis of CNS-Targeted Piperidines

Neuroscience drug discovery programs targeting CNS receptors with stereospecific binding pockets can utilize the (5R)-enantiomer (CAS 1189570-45-3, ≥97%) or (5S)-enantiomer (CAS 2091004-97-4, ≥97%, $285.90/100 mg) as chiral building blocks . The defined stereochemistry at the 5-position, combined with the conformational bias from 3,3-gem-dimethyl substitution, provides a constrained chiral scaffold for constructing stereochemically pure CNS-targeted ligands. Piperidine derivatives bearing 3,3-dimethyl substitution are established as core scaffolds for CNS receptor antagonists and enzyme inhibitors . This scenario is supported by the enantiomeric purity specifications and pricing data established in Section 3.3.

Automated Solid-Phase Parallel Library Synthesis

For automated parallel synthesis or high-throughput experimentation (HTE) workflows, the solid physical form of tert-butyl 5-hydroxy-3,3-dimethylpiperidine-1-carboxylate (as documented in Section 3.2) enables accurate solid-dispensing on automated platforms [1]. Libraries incorporating the 5-hydroxy group as a diversification point can be generated through parallel O-functionalization (etherification, esterification, carbamoylation) while the Boc group remains intact for subsequent N-deprotection and further elaboration. The 2–8 °C storage requirement (Section 3.4) necessitates inventory planning for cold storage-compatible automated platforms, but the solid form minimizes solvent evaporation artifacts compared to liquid building blocks.

Conformationally Restricted Peptidomimetic Scaffold Synthesis

The 3,3-gem-dimethyl substitution on the piperidine ring introduces conformational restriction by biasing the ring away from certain chair conformations, a feature exploited in the design of conformationally constrained peptidomimetics [1]. The Boc group allows incorporation into standard peptide synthesis workflows (e.g., Boc-chemistry solid-phase peptide synthesis), while the 5-hydroxy group provides a site for main-chain or side-chain mimetic attachment. This dual functionality, combined with the conformational constraint, makes the compound a strategic building block for peptidomimetic programs where both backbone rigidity and orthogonal functionalization are required .

Application
Selection Property
Validation Focus
Late-stage orthogonal diversification
Pre-installed Boc & free hydroxyl on piperidine
Deprotection orthogonality & derivatization efficiency
Stereospecific CNS-targeted ligand synthesis
Enantiomerically resolved (5R)/(5S) forms
Enantiomeric purity & scaffold conformational bias
Automated solid-phase library synthesis
Solid physical form for precise dispensing
Weighing accuracy & cold-chain inventory
Conformationally restricted peptidomimetic design
gem-Dimethyl conformational restriction
Ring geometry bias & orthogonal functionalization
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